Isonitrin A

Description

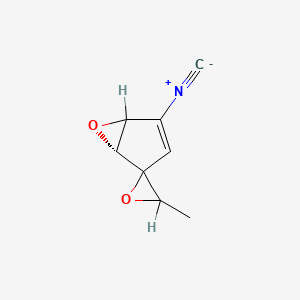

Structure

2D Structure

3D Structure

Properties

CAS No. |

83016-48-2 |

|---|---|

Molecular Formula |

C8H7NO2 |

Molecular Weight |

149.15 g/mol |

IUPAC Name |

(5R)-2-isocyano-3'-methylspiro[6-oxabicyclo[3.1.0]hex-2-ene-4,2'-oxirane] |

InChI |

InChI=1S/C8H7NO2/c1-4-8(11-4)3-5(9-2)6-7(8)10-6/h3-4,6-7H,1H3/t4?,6?,7-,8?/m1/s1 |

InChI Key |

QKQBXLBJVMDJNP-OETYCNMMSA-N |

SMILES |

CC1C2(O1)C=C(C3C2O3)[N+]#[C-] |

Isomeric SMILES |

CC1C2(O1)C=C(C3[C@H]2O3)[N+]#[C-] |

Canonical SMILES |

CC1C2(O1)C=C(C3C2O3)[N+]#[C-] |

Synonyms |

isonitrin A |

Origin of Product |

United States |

Isolation and Elucidation Methodologies of Isonitrin a

Natural Sources of Isonitrin A Production

This compound is a naturally occurring compound, and its production has been identified across a diverse range of organisms, from fungi to marine invertebrates. The majority of isocyanide metabolite producers are sponges and cyanobacteria. acs.org

Fungal Producers (e.g., Trichoderma, Penicillium)

Fungi, particularly from the genus Trichoderma, are recognized producers of a series of cyclopentane (B165970) isocyanide antibiotics, which include isonitrins. acs.orgfrontiersin.org These compounds are characterized by an isocyanide group attached to a cyclopentane ring, often accompanied by reactive epoxide or Michael acceptor moieties. acs.org The production of these metabolites by Trichoderma species has been linked to ecological phenomena, such as the ovine ill thrift disease in sheep that ingested grass containing these fungi in the 1970s. acs.org

Filamentous fungi, including genera like Penicillium and Aspergillus, are well-documented sources of a wide array of secondary metabolites, some of which possess antimicrobial properties. asm.orgnih.gov While xanthocillin was the first isocyanide discovered from Penicillium notatum, the broader family of fungal isocyanides includes a variety of structurally diverse molecules. asm.org The biosynthesis of these isocyanides in fungi often involves a pathway where the isocyano group is derived from the nitrogen of amino acids like tyrosine and tryptophan, followed by an iron-mediated decarboxylation. acs.org

Table 1: Fungal Genera Known to Produce Isocyanide-Containing Metabolites

| Genus | Notable Isocyanide Metabolites |

|---|---|

| Trichoderma | Isonitrins, Isonitric acids acs.org |

| Penicillium | Xanthocillin asm.org |

Bacterial and Cyanobacterial Producers

Prokaryotic organisms, including bacteria and cyanobacteria, are also significant producers of isocyanide-containing secondary metabolites. acs.org Isocyanide synthase (ICS) proteins, the enzymes responsible for the formation of the isocyanide group, are found distributed across various bacterial phyla such as Proteobacteria, Cyanobacteria, and Actinobacteria. asm.org

Cyanobacteria, also known as blue-green algae, are photosynthetic prokaryotes that produce a vast array of bioactive compounds. who.intnih.gov While specific reports on this compound from cyanobacteria are less common than from fungi, the presence of the necessary biosynthetic machinery in these organisms suggests their potential as producers. asm.org The biosynthetic pathway for isocyanide formation in some bacteria, such as the production of SF2369 from Actinobacteria, involves the nonheme iron(II) α-ketoglutarate decarboxylase ScoE, which catalyzes the formation of the isocyano group from glycine (B1666218) through oxidative decarboxylation. acs.org

Marine Organism Producers (e.g., Sponges)

Marine sponges are prolific sources of structurally unique and biologically active natural products, including isocyanides. acs.orgmdpi.com In fact, a significant portion of known isocyanide metabolites have been isolated from marine sponges. acs.org These sessile, filter-feeding organisms host diverse microbial communities, and it is now widely recognized that many of the compounds isolated from sponges are actually produced by these symbiotic microbes, which can include bacteria and fungi. nih.govnoaa.gov The chemical diversity of compounds from sponges is vast, encompassing alkaloids, terpenes, and cyclic peptides. mdpi.com The production of these compounds often serves as a chemical defense mechanism for the sponge. mdpi.com

Advanced Chromatographic Techniques for Isolation

The isolation of pure this compound from complex natural extracts is a critical step that relies on advanced chromatographic techniques. nih.gov Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. researchgate.netveeprho.com

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation of a wide range of natural products. veeprho.comiipseries.org Its high resolution and versatility make it suitable for both analytical and preparative-scale purification of compounds like this compound. nih.goviipseries.org Modern approaches often involve the use of high-resolution analytical methods, such as ultra-high-performance liquid chromatography (UHPLC), to profile the metabolites in an extract. nih.gov The conditions developed at the analytical scale can then be transferred to a semi-preparative or preparative HPLC system for the targeted isolation of the compound of interest. nih.gov

Other chromatographic methods that can be employed in the purification process include:

Column Chromatography: A fundamental technique used for the initial fractionation of crude extracts. iipseries.org

Thin-Layer Chromatography (TLC): Primarily used for rapid qualitative analysis and to monitor the progress of separations. iipseries.org

Gas Chromatography (GC): Suitable for the separation of volatile compounds. iipseries.org

The choice of chromatographic technique and the specific conditions (e.g., stationary phase, mobile phase composition) are tailored to the physicochemical properties of this compound and the other compounds present in the extract. cpur.in

Table 2: Common Chromatographic Techniques in Natural Product Isolation

| Technique | Primary Application |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation and purification veeprho.comiipseries.org |

| Column Chromatography | Initial fractionation of extracts iipseries.org |

| Thin-Layer Chromatography (TLC) | Qualitative analysis and monitoring iipseries.org |

Spectroscopic Approaches in Structural Elucidation (General Principles)

Once a pure compound is isolated, its chemical structure must be determined, a process known as structural elucidation. ijaresm.com This relies heavily on a combination of spectroscopic techniques that provide detailed information about the molecule's atomic composition and connectivity. ox.ac.uk The primary methods used include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. ijaresm.comnptel.ac.in Each technique provides a unique piece of the structural puzzle, and their combined interpretation allows for the unambiguous assignment of the molecular structure. ox.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including this compound. ox.ac.uklibretexts.org NMR provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov

By analyzing various NMR experiments, chemists can piece together the structure of a compound. youtube.com Key information obtained from NMR spectra includes:

Chemical Shift: The position of a signal in the NMR spectrum, which provides information about the electronic environment of a nucleus (¹H or ¹³C). nptel.ac.innih.gov

Spin-Spin Coupling: The interaction between neighboring nuclei, which causes signals to split into multiplets. The pattern of this splitting reveals the number of adjacent protons. nptel.ac.in

Integration: The area under an NMR signal, which is proportional to the number of protons giving rise to that signal. youtube.com

For complex molecules like this compound, a suite of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are typically required to definitively assign all the proton and carbon signals and to establish the connectivity between different parts of the molecule. rsc.orgthieme-connect.com

Mass Spectrometry (MS) in Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and can aid in the elucidation of its molecular formula by providing a precise mass-to-charge ratio (m/z) of the molecular ion. nist.gov For this compound, which was first isolated from the fungus Trichoderma, mass spectrometry was a critical tool in establishing its elemental composition. nih.govacs.org

The molecular ion peak (M+) in a mass spectrum represents the molecule that has been ionized, typically by the loss of an electron, and its m/z value corresponds to the molecular weight of the compound. nist.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, often to within a few parts per million. This precision allows for the differentiation between possible molecular formulas that may have the same nominal mass. researchgate.net

In the analysis of this compound, the data obtained from mass spectrometry, likely in conjunction with elemental analysis, led to the determination of its molecular formula as C₈H₇NO₂.

Table 1: Mass Spectrometry Data for this compound and Related Compounds

| Compound | Molecular Formula | Source |

| This compound | C₈H₇NO₂ | nih.gov |

| Isonitrin B | C₈H₉NO₃ | acs.org |

| Isonitrin C | C₉H₉NO₄ | acs.org |

X-ray Crystallography for Absolute Configuration

While mass spectrometry is invaluable for determining the molecular formula, it does not provide information about the three-dimensional arrangement of atoms in space, known as the absolute configuration. For chiral molecules like this compound, determining the precise spatial orientation of its atoms is crucial for understanding its biological activity. X-ray crystallography is the definitive method for determining the absolute configuration of a crystalline compound. libretexts.org

This technique involves irradiating a single crystal of the compound with X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, revealing the precise location of each atom. libretexts.org

The structures of this compound and its analogue Isonitrin B were definitively established through X-ray crystallographic studies. researchgate.net This analysis not only confirmed the connectivity of the atoms but also determined the absolute stereochemistry of the chiral centers within the molecule. The ability of X-ray crystallography to provide an unambiguous three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. core.ac.uk

Table 2: Summary of Elucidation Techniques for this compound

| Analytical Method | Purpose | Findings for this compound |

| Mass Spectrometry | Determination of molecular weight and molecular formula. | Established the molecular formula as C₈H₇NO₂. nih.gov |

| X-ray Crystallography | Determination of the three-dimensional atomic arrangement and absolute configuration. | Confirmed the molecular structure and established the absolute stereochemistry. researchgate.net |

Biosynthetic Pathways and Enzymology of Isonitrin a

Overview of Isocyanide Biosynthesis

The formation of the isonitrile group in natural products is not a result of inorganic cyanide incorporation but rather sophisticated enzymatic processes. nih.gov Two primary and distinct biosynthetic routes for the creation of the isonitrile functionality have been characterized. nih.govnih.gov

The first major pathway involves a family of enzymes known as isonitrile synthases (ISNs or ICSs) . nih.govacs.orgsemanticscholar.org These enzymes catalyze the condensation of an amino acid precursor, typically L-tryptophan or L-tyrosine, with a carbohydrate-derived carbon source. researchgate.netescholarship.org

The second characterized route utilizes non-heme Fe(II)/α-ketoglutarate (α-KG)-dependent dioxygenases . nih.govresearchgate.net This pathway is notably different as it often involves the conversion of a glycine-derived unit into the isonitrile group through an oxidative decarboxylation mechanism. researchgate.netrsc.org This process has been observed in the biosynthesis of isonitrile lipopeptides in Actinobacteria. nih.govpnas.org

Enzymatic Mechanisms of Isocyanide Group Formation

The enzymatic machinery responsible for isonitrile biosynthesis is diverse, employing different catalysts and mechanisms to achieve this unique chemical transformation.

Isocyanide Synthases (ISNs/ICSs)

Isocyanide synthases are key enzymes in one of the primary pathways for isonitrile formation. nih.govescholarship.org The first isonitrile-forming enzyme to be characterized was IsnA. nih.gov These enzymes, including homologs like PvcA, AmbI1, and WelI1, facilitate the conversion of the amino group of aromatic amino acids into an isocyanide. acs.orgnih.gov The mechanism involves the formation of an imine between the amino group of the amino acid (e.g., tryptophan) and the C-2 carbon of ribulose-5-phosphate. acs.org This is followed by a decarboxylation step, often mediated by a partner enzyme. acs.org Fungi, including the opportunistic pathogen Aspergillus fumigatus, have been found to harbor a variety of ICS enzymes, including monodomain ICSs, two-domain isocyanide synthase-dioxygenases (ICS-DOX), and novel isocyanide synthase-nonribosomal peptide synthases (ICS-NRPSs). asm.orgnih.gov

Fe(II)/α-Ketoglutarate Dioxygenases (e.g., IsnB, PvcB, ScoE)

A distinct mechanism for isonitrile synthesis involves Fe(II)/α-KG-dependent dioxygenases. nih.govannualreviews.org These enzymes catalyze a four-electron oxidation, a novel transformation for this enzyme family which typically performs two-electron oxidations. nih.govnsf.gov

IsnB and PvcB: These enzymes work in concert with isonitrile synthases IsnA and PvcA, respectively. nih.govsemanticscholar.org After the initial isonitrile formation by IsnA/PvcA, IsnB/PvcB catalyze an oxidative decarboxylation to yield the final isonitrile product. nih.govnih.gov

ScoE: This enzyme represents a different strategy where the isonitrile group is generated from a single glycine (B1666218) precursor. researchgate.netrsc.org ScoE, found in Streptomyces coeruleorubidus, catalyzes the oxidative decarboxylation of a γ-glycine subunit within a peptide chain to form the isonitrile. rsc.orgresearchgate.net The reaction requires two equivalents of oxygen and α-KG to produce one equivalent of the isonitrile product. nsf.gov The proposed mechanism involves an initial C5 hydroxylation, followed by dehydration and then a radical-based decarboxylation to form the N≡C triple bond. nsf.govnih.gov

Role of Amino Acid Precursors (e.g., Tyrosine, Tryptophan, Glycine)

The building blocks for the isonitrile functional group are derived from amino acids. nih.govannualreviews.org

Tyrosine and Tryptophan: In the pathway involving isonitrile synthases (ISNs), the nitrogen atom of the isocyanide is sourced from the α-amino group of aromatic amino acids like L-tyrosine and L-tryptophan. nih.govacs.orgresearchgate.net The carbon atom, however, is derived from a separate source, ribulose-5-phosphate. acs.orgresearchgate.net Xanthocillin, the first discovered natural isocyanide, is synthesized from L-tyrosine in Penicillium species. nih.govacs.org

Glycine: In the alternative pathway utilizing Fe(II)/α-KG-dependent dioxygenases like ScoE, both the nitrogen and carbon atoms of the isonitrile group originate from a single glycine precursor. acs.orgresearchgate.net This is a key feature in the biosynthesis of isonitrile lipopeptides (INLPs) in Actinobacteria. pnas.orgnih.govpnas.org

Biosynthetic Gene Clusters (BGCs) Characterization

The genes encoding the enzymes for isonitrile biosynthesis are organized into biosynthetic gene clusters (BGCs). escholarship.orgrkmvccrahara.org The identification and characterization of these BGCs are crucial for understanding and manipulating the production of isonitrile-containing metabolites. jmicrobiol.or.kr

In Aspergillus fumigatus, the BGC responsible for producing xanthocillin, a diisonitrile compound, has been identified. asm.orgpnas.org This xan cluster contains the gene xanB, which encodes a two-domain isocyanide synthase-dioxygenase. pnas.org Overexpression and knockout studies of the genes within this cluster confirmed their roles in the xanthocillin biosynthetic pathway. pnas.org

Similarly, the pvc gene cluster in Pseudomonas aeruginosa is responsible for the production of paerucumarin, a tyrosine-derived isocyanide. acs.orgsemanticscholar.org The discovery of BGCs often reveals not only the core biosynthetic enzymes but also regulatory elements and tailoring enzymes that modify the final structure of the natural product. mdpi.com For instance, the amb BGC in Fischerella ambigua contains genes for tryptophan biosynthesis alongside the isonitrile synthase and dioxygenase homologs. nih.gov

Genetic Engineering for Enhanced Isocyanide Production

The understanding of isonitrile biosynthetic machinery opens avenues for genetic engineering to produce novel isonitrile-containing molecules or enhance the yield of known compounds. nih.gov While advances have been made, the application of this machinery remains somewhat limited. nih.gov

Genetic manipulation techniques, such as activating silent BGCs or heterologous expression of BGCs, are powerful tools. jmicrobiol.or.kr For example, by modifying the expression of genes, researchers can activate previously unexpressed BGCs, potentially leading to the discovery of new natural products. jmicrobiol.or.kr The identification of non-canonical ICS BGCs can also help refine prediction algorithms for genome mining, expanding the known landscape of secondary metabolism. asm.orgnih.gov The ability to genetically introduce isocyanide-containing amino acids into proteins further highlights the potential for creating novel biomolecules with unique functionalities. acs.orgresearchgate.net

Chemical Synthesis of Isonitrin a and Analogues

Total Synthetic Strategies for Isonitrin A and Related Compounds

The total synthesis of this compound and its relatives, such as Isonitrin B, has been approached with innovative strategies that often involve the late-stage introduction of the sensitive isonitrile functionality.

A notable synthesis of racemic this compound was achieved starting from 6-methyl-6-trimethylsiloxyfulvene. thieme-connect.com This approach led to a revision of the initially proposed structure of this compound based on nuclear Overhauser effect studies. thieme-connect.com

The synthesis of Isonitrin B, a closely related compound, has also been a key target. One successful strategy involved the synthesis of (rac)-Isonitrin B, also known as deoxytrichoviridin. organic-chemistry.org A significant advancement was the first enantioselective synthesis of (-)-Isonitrin B. acs.orgacs.orgresearchgate.net This approach inverted the conventional strategy of first constructing the ring system and then adding functional groups. acs.org Instead, a fully oxygenated acyclic ketone was first prepared and then cyclized to form the core structure. acs.org This key cyclization was achieved via an intramolecular C-H insertion of an alkylidene carbene, which proved to be an efficient method for forming the strained bicyclic skeleton of Isonitrin B. acs.orgacs.orgiupac.org This enantioselective synthesis also confirmed the absolute configuration of the natural product. acs.org

Furthermore, the conversion of Isonitrin B into this compound and another related compound, trichoviridin, has been accomplished, highlighting the close biosynthetic and synthetic relationship between these molecules. acs.org These synthetic efforts have been crucial in confirming the structures of these natural products and providing access to material for further biological evaluation.

Synthetic Approaches to Key Intermediates

The construction of key intermediates is a critical aspect of the total synthesis of complex molecules like this compound. In the synthesis of isonitrins, the formation of highly functionalized cyclopentane (B165970) or cyclopentene (B43876) rings is a central challenge.

One pivotal intermediate in the synthesis of an analogue of the antibiotic A-32390A, which shares structural similarities with the isonitrins, was a specific free acid. The synthesis of this key intermediate was achieved through the hydrolysis of a vinyl formamide (B127407) precursor. This vinyl formamide itself was prepared from a thiooxime.

In the enantioselective synthesis of (-)-Isonitrin B, a key retrosynthetic disconnection identified a protected cyclopentene derivative as a crucial intermediate. acs.org The proposed synthesis of this intermediate involved the cyclization of an acyclic ketone precursor via an alkylidene carbene insertion. acs.orgacs.org The synthesis of this ketone precursor, in turn, began from a racemic alcohol and involved several steps, including coupling with trans-1-bromo-1-propene, enantioselective dihydroxylation, and protection. acs.org

Another approach to a key cyclization precursor for (-)-Isonitrin B started with (E)-1,1-dibromo-trans-1,3-pentadiene. acs.org Sharpless asymmetric dihydroxylation followed by protection with tert-butyldimethylsilyl chloride afforded a dibromide intermediate. acs.org The subsequent steps aimed to construct the necessary acyclic chain before the key cyclization.

Stereoselective Synthesis Methodologies

Controlling stereochemistry is a paramount challenge in the synthesis of natural products like this compound, which possess multiple stereocenters. Various stereoselective methodologies have been employed to address this challenge.

A cornerstone of the enantioselective synthesis of (-)-Isonitrin B was the Sharpless asymmetric dihydroxylation. acs.orgacs.org This powerful reaction was used to introduce chirality early in the synthetic sequence, setting the stereochemistry of two adjacent hydroxyl groups on an alkene precursor. acs.org For instance, the dihydroxylation of (E)-1,1-dibromo-trans-1,3-pentadiene was a key step in one of the synthetic routes. acs.org

Another critical stereoselective transformation was the intramolecular C-H insertion of an alkylidene carbene. This reaction proceeds with retention of configuration at the inserting carbon, allowing for the transfer of stereochemical information from the acyclic precursor to the cyclic product. iupac.org This was elegantly demonstrated in the cyclization of a highly functionalized ketone to form the bicyclic core of (-)-Isonitrin B. acs.orgiupac.org

In the synthesis of related compounds, other stereoselective reactions have been utilized. For example, in the synthesis of an analogue of antibiotic A-32390A, the stereochemistry of an erythritol (B158007) fragment was a key consideration. While not explicitly detailed in the provided context, such fragments are often synthesized using well-established methods for stereocontrolled synthesis, such as substrate-controlled or reagent-controlled reactions.

The ability to selectively form one stereoisomer over others is crucial, as different stereoisomers can have vastly different biological activities. The application of these stereoselective methodologies has been instrumental in the successful total syntheses of isonitrin-family natural products.

Molecular Mechanisms of Action of Isonitrin a

Enzyme Inhibition and Target Identification

Isonitrin A and related isonitrile compounds have been identified as inhibitors of several key enzymes, highlighting their potential as lead structures in drug discovery.

Inhibition of Metabolic Enzymes (e.g., FabF, GlmS, FabH)

The type II fatty acid synthesis (FAS-II) pathway is essential for bacteria and distinct from the type I pathway in mammals, making its enzymes attractive targets for antibacterial agents. Key among these are the condensing enzymes FabH and FabF. nih.gov Natural products like cerulenin (B1668410) and thiolactomycin (B1682310) are known inhibitors of these enzymes. nih.gov While direct inhibition of FabF, GlmS, and FabH by this compound is not explicitly detailed in the provided results, the general class of isonitrile-containing natural products has been screened for such activities. For instance, extensive screening of natural product extracts has led to the identification of FabH/FabF inhibitors. nih.gov These screening programs utilize assays that can detect the specific inhibition of these enzymes, such as cell-based assays with antisense RNA constructs that make bacterial strains more sensitive to inhibitors of a particular enzyme. nih.gov

Modulation of Tyrosinases

Tyrosinases are copper-containing enzymes that play a crucial role in melanin (B1238610) biosynthesis by catalyzing the oxidation of phenols. mdpi.com The isocyano functional group is a key determinant for the inhibitory activity of certain compounds against tyrosinases. Its replacement often leads to a complete loss of inhibitory function, suggesting that the isocyano group acts as a copper-coordinating moiety within the enzyme's active site. acs.org For example, a novel cyclopentane (B165970) isocyanide, MR304A, isolated from Trichoderma harzianum, has been shown to inhibit mushroom tyrosinase in a noncompetitive manner with respect to tyrosine. researchgate.net This inhibitory action is a promising feature for applications in modulating pigmentation. mdpi.comnih.gov

Table 1: Examples of Isonitrile Compounds and their Effect on Tyrosinase

| Compound | Source | Effect on Tyrosinase | Mechanism |

| MR304A | Trichoderma harzianum | Inhibition | Noncompetitive inhibition with respect to tyrosine. researchgate.net |

| Rhabduscin Aglycone | - | Potent Inhibition | - |

This table is generated based on available data and is not exhaustive.

Activity against Checkpoint Kinase 1 (Chk1)

Checkpoint Kinase 1 (Chk1) is a serine/threonine kinase that is a critical component of the DNA damage response and cell cycle regulation. nih.govuniprot.org It acts as a signal transducer, becoming activated in response to DNA damage and subsequently phosphorylating downstream targets to induce cell cycle arrest and facilitate DNA repair. nih.gov The catalytic activity of Chk1 involves the transfer of a phosphate (B84403) group from ATP to a serine or threonine residue on a substrate protein. uniprot.org While a direct inhibitory effect of this compound on Chk1 is not specified in the provided search results, the broader context of natural products as kinase inhibitors suggests this as a potential area of investigation. The activity of Chk1 can be measured in vitro by observing the phosphorylation of a substrate, such as a fragment of CDC25C. nih.gov

Covalent Binding Mechanisms

Covalent inhibitors are small molecules that form a chemical bond with their target protein, often leading to irreversible inhibition and prolonged duration of action. encyclopedia.pubaganitha.ai This mechanism typically involves an electrophilic "warhead" on the inhibitor reacting with a nucleophilic amino acid residue, such as cysteine, on the target protein. encyclopedia.pubaganitha.ai The process usually begins with non-covalent binding to form an initial complex, followed by the formation of the covalent bond. encyclopedia.pub

The isocyano group of this compound, while relatively inert at physiological pH towards common nucleophiles like water, alcohols, and amines, can be activated through coordination with a metal. acs.org This increased reactivity of the metal-coordinated isocyano group presents a strategic opportunity for designing covalent inhibitors that target the active sites of metalloproteins. acs.org The formation of a covalent bond can occur with various amino acid residues, including cysteine, lysine, and histidine. encyclopedia.pubnih.gov For instance, in some enzymes, a histidine residue can act as a nucleophile to form a covalent intermediate. nih.gov This potential for covalent modification contributes to the bioactivity of isonitrile compounds.

Metal Coordination Properties

The isonitrile functional group is a potent ligand for a wide variety of transition metals. core.ac.ukrsc.org The carbon atom of the isonitrile group possesses a lone pair of electrons, enabling it to form a strong sigma (σ) donor bond with a metal center. core.ac.uk In addition to this primary interaction, isonitriles can also act as π-acceptor ligands, engaging in back-bonding with electron-rich metals. wikipedia.org This back-donation involves the overlap of filled metal d-orbitals with empty antibonding orbitals of the isonitrile ligand, which helps to stabilize low oxidation states of the metal. core.ac.uk

The coordination of an isonitrile to a metal alters the electronic properties of the isocyano group, making the carbon atom more susceptible to nucleophilic attack. core.ac.uk This property is fundamental to the catalytic activation of isonitriles in various chemical reactions. core.ac.uk The ability of isonitriles to coordinate with metals is a key aspect of their biological activity, particularly in their interaction with metalloenzymes. acs.org The strength and nature of this coordination can vary depending on the specific isonitrile and the metal ion involved. rsc.org

Cellular Pathway Dysregulation

The biological effects of compounds like this compound are often the result of their ability to interfere with and dysregulate critical cellular signaling pathways. Dysregulation of pathways controlling cell proliferation, survival, and differentiation is a hallmark of many diseases, including cancer. nih.govcaymanchem.com

Isonitrile-containing compounds have been shown to induce cellular responses indicative of pathway dysregulation. For example, xanthocillin X, another isonitrile natural product, induces vacuolization in Penicillium oryzae, a sign of apoptosis. acs.orgresearchgate.net This suggests an interference with pathways that regulate programmed cell death. caymanchem.com The inhibition of key enzymes, as discussed earlier, is a direct mechanism by which these compounds can dysregulate metabolic and signaling pathways. For instance, inhibiting enzymes in the fatty acid synthesis pathway can disrupt the integrity of the cell membrane and signaling processes that rely on fatty acid-derived molecules. nih.gov Furthermore, aberrant activation or inhibition of signaling cascades such as the PI3K/Akt/mTOR and MAPK pathways are common mechanisms of drug action and resistance, and natural products are a rich source of modulators for these pathways. nih.gov

Biological Activities of Isonitrin A: Preclinical Research

Antimicrobial Spectrum of Activity

Isonitrin A, an isonitrile antibiotic produced by fungi of the genus Trichoderma, has demonstrated a wide range of antimicrobial activities in preclinical studies. tandfonline.comtandfonline.commdpi.com The presence of the isonitrile functional group is considered crucial for its biological effects. nih.govnih.gov Research indicates that this compound possesses the highest in vitro antimicrobial efficacy among the isonitrin family of compounds, showing activity against both bacteria and fungi. tandfonline.comtandfonline.comacs.org

This compound exhibits significant inhibitory action against both Gram-positive and Gram-negative bacteria. tandfonline.commdpi.comnih.gov While specific minimum inhibitory concentration (MIC) data for this compound against a wide panel of bacteria is not extensively detailed in the provided research, its broad-spectrum nature is consistently reported. tandfonline.comtandfonline.com

Studies on the broader class of aryl isonitrile compounds, which share the key isonitrile functional group with this compound, provide further insight into the potential antibacterial efficacy. The isonitrile moiety has been identified as essential for the anti-MRSA (Methicillin-resistant Staphylococcus aureus) activity of these compounds. nih.govnih.gov When the isonitrile group was removed from these molecules, a complete loss of anti-MRSA activity was observed. nih.gov Certain synthetic aryl isonitrile analogs have shown potent activity, with MIC values as low as 1–4 µM against MRSA. nih.gov This suggests that the isonitrile functional group is a key pharmacophore in targeting multidrug-resistant Gram-positive pathogens. nih.govnih.gov

| Target Bacteria Class | Activity of this compound / Related Isonitriles | Key Findings | Citations |

|---|---|---|---|

| Gram-positive Bacteria | Active | This compound shows significant activity against Gram-positive bacteria. | tandfonline.commdpi.comnih.gov |

| Gram-negative Bacteria | Active | This compound demonstrates broad-spectrum efficacy, including against Gram-negative bacteria. | tandfonline.commdpi.comnih.gov |

| MRSA (Methicillin-resistant Staphylococcus aureus) | Potentially Active (based on related compounds) | The isonitrile functional group is essential for the anti-MRSA activity observed in related aryl isonitrile compounds, some with MIC values of 1–4 µM. | nih.govnih.gov |

This compound has been characterized as having significant antifungal properties. tandfonline.comtandfonline.commdpi.com Studies on related synthetic aryl isonitrile compounds have demonstrated a broad spectrum of activity against several clinically important fungal pathogens. nih.gov The isonitrile group appears to be critical for antifungal action. nih.gov

These related compounds have shown potent inhibition of various species of Candida and Cryptococcus, with the most effective derivatives inhibiting fungal growth at concentrations as low as 0.5 μM. nih.govnih.gov The activity extends to non-albicans Candida species such as C. glabrata, C. tropicalis, and C. krusei. nih.gov While the compounds were effective against yeasts like Candida and Cryptococcus, they showed less activity against molds such as Aspergillus species in the same studies. nih.gov

| Target Fungi | Activity of this compound / Related Isonitriles | Reported Efficacy (for related compounds) | Citations |

|---|---|---|---|

| Candida spp. (including C. albicans, C. glabrata, C. krusei) | Active | MIC values as low as 0.5 μM. | nih.gov |

| Cryptococcus spp. | Active | Potent inhibition with MIC values as low as 0.5 μM. | nih.gov |

| Aspergillus spp. | Less Active | Aryl isonitriles were generally less effective against Aspergillus compared to yeasts in the same study. | nih.gov |

Isonitrile-containing natural products have been identified as a promising class of antimalarial agents. nih.govnih.gov Terpene isonitriles, for example, are thought to exert their antiplasmodial effects by binding to heme, which interferes with the parasite's crucial heme detoxification process. nih.gov The isonitrile functional group is considered critical for this activity, as analogues lacking this group showed no significant antimalarial effects. nih.gov

While direct studies on this compound are limited, research on other isonitrile compounds, such as kalihinol A, has demonstrated potent activity against chloroquine-resistant Plasmodium falciparum. nih.gov Furthermore, synthetic isonitriles have shown promising activity against both P. falciparum in vitro and multidrug-resistant P. yoelii in murine models, reinforcing the potential of this chemical class in antimalarial research. nih.gov

Antifungal Properties (e.g., Candida, Cryptococcus, Aspergillus)

Cytotoxicity Studies (Cellular Models)

A significant aspect of the preclinical evaluation of isonitrile compounds is their selectivity for microbial cells over mammalian cells. nih.govnih.gov Studies on various aryl isonitrile compounds have revealed a favorable safety profile in cellular models. nih.gov The most potent antibacterial aryl isonitriles, with MIC values around 2 µM, did not exhibit any toxicity against mammalian cells at concentrations up to 64 µM. nih.gov

Similarly, the most active antifungal aryl isonitrile derivatives were found to be nontoxic to mammalian cells even at concentrations as high as 256 μM. nih.govnih.gov This low cytotoxicity suggests a high degree of selectivity and highlights the potential of the isonitrile scaffold in developing antimicrobial agents with a good therapeutic window. nih.govnih.gov

Antifouling Properties

The isocyano group, characteristic of this compound, is well-known for conferring potent antifouling properties. acs.orgnih.gov Biofouling is the undesirable accumulation of marine organisms on submerged surfaces. nih.gov Natural products containing isonitrile groups, isolated from marine organisms, have been a focus of research for developing environmentally benign antifoulants. nih.gov

Studies on synthetic glucosamine-based isocyanides have demonstrated potent antifouling activity against the cypris larvae of the barnacle Amphibalanus amphitrite. nih.gov Several of these compounds exhibited potent activity with EC50 values below 1 μg/mL, and two had EC50 values (0.23 and 0.25 μg/mL) comparable to the commonly used antifouling agent CuSO4, but without detectable toxicity at high concentrations. nih.gov These findings underscore that the isocyano functional group is a powerful pharmacophore for antifouling activity. nih.gov

Other Biological Activities (e.g., Antiprotozoal)

In addition to the activities mentioned above, metabolites containing the isonitrile group have been shown to possess antiprotozoal properties. acs.orgresearchgate.net Protozoa are single-celled organisms responsible for various diseases in humans, such as malaria and giardiasis. mdpi.com The ability of certain substances to inhibit or destroy these organisms is defined as antiprotozoal activity. mdpi.com The presence of the isonitrile moiety in various natural products has been linked to this biological effect, adding another dimension to the therapeutic potential of this class of compounds. asm.orgnih.gov

Structure Activity Relationship Sar Studies on Isonitrin a Derivatives

Role of the Isocyano Functional Group in Activity

The isocyano (or isonitrile) functional group (-N≡C) is a defining feature of isonitrins and is considered the key pharmacophore responsible for their biological activity. researchgate.netacs.org This functional group is relatively uncommon in natural products but is found in a variety of compounds isolated from fungi, bacteria, and marine sponges, which exhibit potent antibacterial, antifungal, and antimalarial properties. acs.orgresearchgate.net

Research on synthetic aryl isonitrile analogues has demonstrated that the isocyano group is essential for their observed antibacterial activity against clinically relevant pathogens like methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Similarly, in studies of natural product-inspired antimalarial compounds, preliminary SAR findings identified the isonitrile group as crucial for the activity against the Dd2 strain of Plasmodium falciparum. acs.org

The unique electronic properties of the isocyano group contribute to its role in biological activity. The terminal carbon atom has a lone pair of electrons, allowing it to act as a σ donor, while the π* antibonding orbitals can accept electrons, making it a π-acceptor. acs.orgresearchgate.net This dual electronic nature allows isocyanides to coordinate strongly with metals, a property that may be linked to their mechanism of action, potentially through interaction with metalloenzymes in target organisms. acs.orgasm.org The ability of the isocyano group to form hydrogen bonds may also play a role in its interaction with biological targets. acs.org While generally stable within certain molecular frameworks, the reactivity of the isocyano group is a critical aspect of its function. researchgate.netnih.gov

Influence of Cyclopentane (B165970) Ring Substitutions

Isonitrin A belongs to a family of antibiotics characterized by an isocyanide moiety attached to a cyclopentane ring system. acs.orgresearchgate.net This core structure is often highly functionalized with other reactive groups, such as epoxides. acs.org The specific substitutions on the cyclopentane ring significantly modulate the compound's stability and biological activity.

The natural product this compound and its related compounds, like isonitrin B and isonitric acids, are derived from the genus Trichoderma. acs.orgresearchgate.net These molecules are noted for being relatively unstable and reactive, a feature attributed in part to the strained and functionalized cyclopentane ring. acs.orgresearchgate.net For instance, the enantioselective synthesis of (-)-isonitrin B highlighted the challenges associated with its compact and highly reactive cyclopentane ring structure. researchgate.net

Impact of Aromatic Ring Systems and Substituents

In the development of synthetic isonitrile-containing compounds inspired by natural products like this compound, the cyclopentane ring is often replaced with more stable aromatic systems. The nature of this aromatic ring and its substituents has a profound impact on the molecule's biological activity. researchgate.net

Studies on aryl isonitriles with antibacterial and antifungal activity have provided detailed SAR insights. researchgate.net The electronic properties of substituents on the aromatic ring can alter the electronic character of the isocyano group. acs.org Electron-withdrawing groups on a phenyl ring can enhance the π-acceptor properties of the isocyanide, which can influence its interaction with biological targets. acs.org Conversely, electron-donating groups also affect activity, often in a manner dependent on the specific biological target. nih.govlibretexts.org

For example, in a series of isatin (B1672199) derivatives, compounds with electron-donating groups on the phenyl ring showed higher tyrosinase inhibitory activity than those with halogen groups. nih.gov In contrast, for certain coumarin (B35378) derivatives, the presence of electron-withdrawing groups like nitro (NO₂) favored antifungal activity. mdpi.com The position of the substituent on the aromatic ring is also critical; in a series of ketamine ester analogues, 2- and 3-substituted compounds were generally more active than 4-substituted ones. mdpi.com

The type of aromatic system itself is also a key variable. Replacing a phenyl ring with a larger system like naphthyl has been shown to decrease antifungal potency in certain biaryl isonitriles by approximately four-fold. researchgate.net

Comparison of Mono- and Bis-isonitrile Analogues

A significant area of SAR investigation involves comparing the activity of molecules containing one isocyano group (mono-isonitrile) with those containing two (bis-isonitrile). In many, but not all, cases, the presence of a second isonitrile group leads to a substantial increase in biological potency.

In the development of antimalarial compounds, it has been observed that bis-isonitrile compounds generally exhibit superior performance compared to their mono-isonitrile counterparts. acs.org For instance, a sclareolide-derived bis-isonitrile was found to be the most potent compound in a synthesized series, with an IC₅₀ of 1.6 nM against the Dd2 strain of P. falciparum. Its corresponding mono-isonitrile analogue was significantly less active. nih.gov This suggests that the two isonitrile groups may act synergistically, perhaps by interacting with two different targets or binding sites. One hypothesis is that bis-isocyanides could interact with two different heme-iron units in the parasite. researchgate.net

However, this trend is not universal. In a study of pyrrolo[2,3-d]pyrimidine and purine (B94841) derivatives, the linker connecting the two heterocyclic scaffolds in bis-compounds had a significant impact on antitumor activity, and in some cases, mono-heterocycles were also active. mdpi.com The relative orientation and the nature of the linker between the two isonitrile groups are critical factors that determine whether a bis-isonitrile analogue will have enhanced activity.

Advanced Analytical Approaches for Isonitrin a Research

Chromatographic-Mass Spectrometric Techniques (LC-MS, GC-MS) for Metabolite Profiling

Chromatography coupled with mass spectrometry stands as a cornerstone for metabolite profiling, offering unparalleled sensitivity and selectivity for identifying and quantifying compounds within complex biological matrices. nih.govlongdom.org The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) depends largely on the physicochemical properties of Isonitrin A and its metabolites, such as volatility and polarity. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile technique for analyzing a wide range of compounds. longdom.org It separates molecules based on their interactions with a stationary phase and a liquid mobile phase. nih.gov This method is particularly well-suited for polar and non-volatile compounds, making it ideal for the direct analysis of this compound and its potential hydroxylated or conjugated metabolites in biological fluids or cell extracts without the need for chemical derivatization. thermofisher.com High-resolution mass spectrometry (HRMS) coupled with LC can provide accurate mass measurements, which aids in the determination of elemental compositions for unknown metabolites. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. wikipedia.orgfilab.fr While this compound itself may not be sufficiently volatile for direct GC-MS analysis, its smaller, non-polar fragments or derivatives could be studied using this method. For instance, HS-SPME-GC-MS (Headspace Solid-Phase Microextraction coupled with GC-MS) has been used to identify volatile compounds from cultures producing this compound. researchgate.net For less volatile metabolites, derivatization—a process of chemically modifying the compounds to increase their volatility—is often employed before GC-MS analysis. wikipedia.org GC-MS provides excellent chromatographic resolution and its mass spectra are often highly reproducible, allowing for confident identification through library matching. wikipedia.org

Table 1: Comparison of LC-MS and GC-MS for this compound Metabolite Profiling

| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |

|---|---|---|

| Principle | Separates compounds based on polarity using a liquid mobile phase. nih.gov | Separates compounds based on boiling point and polarity using a gaseous mobile phase. thermofisher.com |

| Analyte Suitability | Polar, non-volatile, and thermally labile compounds. thermofisher.com | Volatile and semi-volatile compounds; non-volatile compounds require derivatization. wikipedia.org |

| Sample Preparation | Often minimal; direct injection of liquid samples is possible. | May require extraction and derivatization to increase volatility. wikipedia.org |

| Application to this compound | Ideal for profiling this compound and its polar metabolites (e.g., conjugates, hydroxylated forms) directly from biological samples. rsc.org | Analysis of potential volatile precursors or degradation products; analysis of this compound after derivatization. researchgate.net |

| Ionization | Soft ionization techniques (e.g., ESI, APCI) that typically preserve the molecular ion. thermofisher.com | Hard ionization (Electron Impact - EI) leading to extensive, reproducible fragmentation patterns useful for library searching. wikipedia.org |

High-Resolution Spectroscopic Methods for Mechanistic Studies

Understanding the mechanism of action of this compound requires detailed structural information about its interactions with biological macromolecules and the potential intermediates formed. High-resolution spectroscopic techniques are indispensable for these mechanistic investigations. acs.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution. For this compound research, high-field NMR techniques such as 2D-NMR (COSY, HSQC, HMBC) are critical. These methods can confirm the complex stereochemistry of this compound, which is fundamental to its biological function. In mechanistic studies, NMR can be used to identify structural changes in this compound or its target protein upon binding, providing insights into the binding site and conformational changes. alison.com For instance, ¹H and ¹³C NMR spectra were essential in the structural confirmation during the synthesis of the related compound, (-)-Isonitrin B. acs.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of elemental compositions for molecules. thermofisher.com In mechanistic studies, this is crucial for identifying transient intermediates or covalent adducts formed between this compound and its biological targets. By comparing the high-resolution mass of a modified protein or metabolite to its unmodified counterpart, the exact mass shift can be used to deduce the chemical transformation that has occurred.

Vibrational Spectroscopy (FTIR and Raman) , including micro-Fourier-transform infrared (µ-FTIR) and micro-Raman (µ-Raman) spectroscopy, can provide information about the functional groups and bond vibrations within a molecule. spectroscopyonline.comsolubilityofthings.com These techniques could be used to probe the isonitrile functional group of this compound and monitor changes in its chemical environment upon interaction with a target, which may indicate direct involvement of this group in the mechanism of action. spectroscopyonline.com

Table 2: Application of High-Resolution Spectroscopic Methods in this compound Research

| Technique | Information Provided | Application in Mechanistic Studies |

|---|---|---|

| High-Field NMR (e.g., 2D-NMR) | Detailed 3D structure, stereochemistry, and connectivity of atoms. alison.com | Elucidating the conformation of this compound in a binding pocket; identifying sites of covalent modification. |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass-to-charge ratio and elemental composition. thermofisher.commdpi.com | Identifying unknown metabolites and reaction intermediates; confirming the formation of covalent adducts with target proteins. |

| FTIR/Raman Spectroscopy | Information on molecular vibrations and functional groups. solubilityofthings.com | Monitoring changes in the chemical bonds of this compound (especially the isonitrile group) upon target binding. |

Chemical Proteomics for Target Identification

A primary challenge in natural product research is identifying the specific cellular proteins that a bioactive compound interacts with to exert its effects. Chemical proteomics offers a powerful suite of tools for this purpose, enabling the identification of protein targets from their native biological context. rsc.orgmdpi.com

The general strategy involves creating a chemical probe based on the this compound scaffold. nih.gov This is typically achieved by synthesizing an analogue of this compound that incorporates a reporter tag, such as biotin (B1667282) or an alkyne group for click chemistry, via a linker. rsc.org This probe retains the biological activity of the parent compound and is used to "fish" for its binding partners in a cell lysate or even in living cells. nih.gov After incubation, the probe-protein complexes are enriched and isolated, and the bound proteins are identified using mass spectrometry. nih.gov This approach can differentiate between direct and indirect targets and provide a global view of the compound's interactions. europeanreview.org

Table 3: General Workflow for Chemical Proteomics-based Target ID of this compound

| Step | Description | Key Considerations |

|---|---|---|

| 1. Probe Design & Synthesis | An this compound analogue is synthesized with a reactive or affinity handle (e.g., alkyne, biotin). rsc.orgnih.gov | The modification should not disrupt the biological activity of this compound. |

| 2. Incubation with Proteome | The probe is incubated with a complex protein mixture (e.g., cell lysate). nih.gov | Conditions must be optimized to ensure specific binding and maintain protein integrity. |

| 3. Target Enrichment | Probe-protein complexes are captured (e.g., using streptavidin beads for biotin tags or click chemistry for alkyne tags). mdpi.com | Non-specific binding proteins must be washed away to reduce background noise. |

| 4. Protein Digestion | The enriched proteins are digested into smaller peptides, typically using trypsin. | Efficient digestion is crucial for subsequent mass spectrometry analysis. |

| 5. Mass Spectrometry Analysis | The resulting peptides are analyzed by LC-MS/MS to determine their amino acid sequences. | High-resolution MS is used for accurate identification. |

| 6. Data Analysis | The identified proteins are compared against controls to determine specific binding partners of this compound. | Proteins enriched only in the presence of the active probe are considered potential targets. |

Isotopic Tracer Analysis in Biosynthesis Studies

Isotopic tracer analysis is a fundamental technique used to elucidate the biosynthetic pathways of natural products. mdpi.comwikipedia.org This method involves tracking the incorporation of stable isotope-labeled precursors into the final molecule, providing a roadmap of its construction by the producing organism. slideshare.net

To study this compound's biosynthesis, the producing fungal strain would be cultured in a medium supplemented with simple, isotopically labeled compounds (e.g., [¹³C]-glucose, [¹³C]-acetate, or [¹⁵N]-amino acids). nih.gov These labeled precursors are taken up by the organism and utilized in its metabolic pathways. If a precursor is part of the this compound biosynthetic pathway, the resulting this compound molecules will contain the isotope label at specific atomic positions. wikipedia.org

The location and pattern of the incorporated isotopes are then determined using high-resolution spectroscopic methods, primarily NMR spectroscopy (specifically ¹³C-NMR) and mass spectrometry. mdpi.com By analyzing these patterns, researchers can deduce the primary building blocks of the this compound skeleton and the sequence of enzymatic reactions that assemble them. nih.gov

Table 4: Isotopic Tracers for this compound Biosynthesis Studies

| Isotopic Tracer | Analytical Method | Information Gained |

|---|---|---|

| [1-¹³C]-Glucose / [U-¹³C₆]-Glucose | ¹³C-NMR, MS | Determines the contribution of glycolysis and the pentose (B10789219) phosphate (B84403) pathway to the carbon backbone. nih.gov |

| [1-¹³C]-Acetate / [2-¹³C]-Acetate | ¹³C-NMR | Reveals if the molecule is assembled from polyketide units. |

| [¹⁵N]-Sodium Nitrate / [¹⁵N]-Amino Acids | ¹⁵N-NMR, MS | Identifies the origin of the nitrogen atom in the isonitrile functional group. |

| [¹⁸O₂] / H₂¹⁸O | MS | Pinpoints the source of oxygen atoms and helps identify enzymatic oxidation steps. |

| [methyl-¹³C]-Methionine | ¹³C-NMR | Determines if any methyl groups on the this compound scaffold are derived from S-adenosyl methionine (SAM). |

Thermal Proteome Profiling for Drug Target Deconvolution

Thermal Proteome Profiling (TPP) is a powerful and unbiased method for identifying the protein targets of a drug or bioactive compound directly in living cells or cell extracts, without requiring any chemical modification of the compound. d-nb.infonih.gov The technique is based on the principle that the binding of a ligand, such as this compound, generally increases the thermal stability of its target protein. d-nb.infonih.gov

In a TPP experiment, intact cells are treated with this compound (or a vehicle control). The cells are then divided into several samples, each of which is heated to a different temperature. nih.gov Upon heating, proteins begin to denature and aggregate. The remaining soluble proteins at each temperature point are collected, digested into peptides, and quantified using mass spectrometry, often employing isobaric tags like TMT for multiplexing. nih.gov

By plotting the amount of soluble protein against temperature, a "melting curve" is generated for thousands of proteins simultaneously. europeanreview.org The proteins that bind to this compound will show a shift in their melting curves to higher temperatures compared to the control group. d-nb.info These proteins are identified as the direct or indirect targets of this compound, providing critical insights into its mechanism of action. nih.gov

Table 5: The Thermal Proteome Profiling (TPP) Workflow for this compound

| Step | Description | Purpose |

|---|---|---|

| 1. Cell Treatment | Live cells are incubated with this compound or a vehicle control. | To allow this compound to engage with its cellular targets. d-nb.info |

| 2. Heating | Aliquots of the cell suspension are heated across a defined temperature gradient. | To induce thermal denaturation of proteins. nih.gov |

| 3. Lysis & Fractionation | Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured fraction. | To isolate the proteins that remained stable at each temperature. europeanreview.org |

| 4. Sample Preparation | Soluble proteins are digested into peptides and labeled with isobaric mass tags (e.g., TMT). | To prepare samples for quantitative mass spectrometry. nih.gov |

| 5. LC-MS/MS Analysis | The labeled peptides from all temperature points are combined and analyzed by LC-MS/MS. | To identify and quantify thousands of proteins across all samples simultaneously. |

| 6. Data Analysis | Melting curves are generated for each identified protein, and shifts between the this compound-treated and control groups are calculated. | To identify proteins that are thermally stabilized by this compound binding, thus revealing its targets. d-nb.info |

Emerging Research Directions and Future Perspectives for Isonitrin a

Development of Novel Antibiotics Based on Isocyanide Scaffolds

The quest for new antimicrobial agents to combat the growing threat of antibiotic resistance has led researchers to explore unique chemical scaffolds, including the isocyanide (or isonitrile) group. nih.govmdpi.comresearchgate.net Isonitrile-containing natural products have demonstrated a broad spectrum of activity against bacteria, viruses, fungi, and parasites. nih.gov The isocyanide moiety, first identified in the fungal metabolite xanthocillin, is present in over 200 structurally diverse natural compounds. nih.gov This functional group is considered a "privileged scaffold" for antibiotic discovery due to its potential for novel mechanisms of action. nih.gov

Researchers are actively developing novel antibiotics based on isocyanide scaffolds. mdpi.comresearchgate.netnih.gov The versatility of isocyanide-based multicomponent reactions (IMCRs) allows for the rapid synthesis of diverse compound libraries, facilitating the discovery of new antimicrobial leads. mdpi.comresearchgate.net These reactions, such as the Passerini and Ugi reactions, enable the creation of highly functionalized molecules in a single step. mdpi.comnih.gov

One area of focus is the development of synthetic aryl isonitriles. A series of novel 4-isocyanophenylamides were designed and showed high efficacy against methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.gov One lead compound from this series demonstrated potent antimicrobial activity, did not induce resistance after multiple passages, and inhibited biofilm formation. nih.gov Another study identified a synthetic aryl isonitrile compound that was effective in mouse models of multidrug-resistant Staphylococcus aureus infection. nih.gov

The development of new antibiotics faces significant challenges, including the need for novel mechanisms of action to overcome existing resistance. roche.comnih.govreactgroup.org Isocyanides offer a promising avenue, with some demonstrating potent effects even against difficult-to-treat Gram-negative bacteria. nih.govnih.gov However, despite their potential, the systematic exploration of isocyanides for antibiotic development is still in its early stages. nih.gov

Table 1: Examples of Isocyanide-Based Scaffolds with Antibacterial Activity

| Scaffold/Compound Class | Target Organism(s) | Key Findings |

| Aryl Isonitriles | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent activity against MRSA, reduced bacterial burden in skin and thigh infection models. nih.govacs.org |

| 4-Isocyanophenylamides | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent antimicrobial activity, additive effect with existing antibiotics, no induced resistance, and biofilm inhibition. nih.gov |

| Xanthocillin X | Acinetobacter baumannii | Effective against diverse Gram-negative bacteria by dysregulating heme biosynthesis. nih.gov |

| Monoisonitriles | Staphylococcus aureus | Covalently modify and inhibit essential metabolic enzymes (FabF and GlmS). nih.gov |

Application in Bioorthogonal Chemistry

The isocyano group is gaining significant attention for its use in bioorthogonal chemistry, a field focused on chemical reactions that can occur within living systems without interfering with native biochemical processes. frontiersin.orgwikipedia.org The small size, stability under physiological conditions, and unique reactivity of the isocyanide functionality make it an ideal "bioorthogonal handle" for labeling and modifying biomolecules like proteins and glycans. frontiersin.orgacs.orgnih.govnih.gov

A key bioorthogonal reaction involving isocyanides is the [4+1] cycloaddition with tetrazines. nih.govacs.org This reaction is of growing interest for its selectivity and has been used for site-specific protein labeling. nih.gov The reaction between sterically hindered tetrazines and primary isocyanides is particularly rapid and forms stable products, making it a promising tool for bioconjugation. nih.gov Another recently developed bioorthogonal ligation involves the reaction of isonitriles with chlorooximes under physiological conditions. acs.org

These bioorthogonal reactions have several applications:

Protein Labeling and Imaging: Isocyanide-containing non-canonical amino acids can be incorporated into proteins. nih.gov These proteins can then be selectively labeled with functional tetrazine moieties, such as fluorophores, for imaging studies. nih.gov

Protein Activation: The reaction between isocyanides and tetrazines can be used to activate tetrazine-quenched fluorophores, providing a unique mechanism for controlling fluorescence. nih.gov

Drug Release: Dissociative bioorthogonal reactions involving isonitriles and tetrazines are being explored for controlled drug release applications. thieme-connect.de

The isocyano group is considered the smallest known bioorthogonal reactive group, a significant advantage when trying to minimize structural perturbations to the biomolecule of interest. nih.govthieme-connect.de Its versatility and compatibility with biological systems are expanding the toolkit of bioorthogonal chemistry, opening new avenues for studying and manipulating biological processes. nih.govfrontiersin.orgacs.org

Engineering Microbial Biosynthesis for Sustainable Production

The production of complex natural products like Isonitrin A often relies on microbial fermentation. However, wild-type microbial strains typically produce these compounds in low quantities. isomerase.com Therefore, engineering the microbial biosynthesis pathways is crucial for achieving sustainable and economically viable production. europa.eunih.gov This involves a deep understanding of the enzymes and genes responsible for producing the isonitrile functionality. nih.gov

Recent research has identified key enzymes in isonitrile biosynthesis. For instance, the Fe(II)/α-ketoglutarate-dependent dioxygenase superfamily of enzymes, such as ScoE from Streptomyces coeruleorubidus, are known to form isonitriles. europa.eu Projects are underway to characterize and engineer these enzymes to create biocatalysts for the sustainable production of isonitrile compounds. europa.eu The goal is to develop enzyme variants with a broader substrate scope and improved catalytic performance. europa.eu

Strategies for engineering microbial biosynthesis include:

Strain Improvement and Fermentation Optimization: Techniques to increase the yield of the desired compound, which can involve optimizing growth media and fermentation conditions. isomerase.com

Targeted Bioengineering: Modifying the biosynthetic pathway to produce related compounds by feeding various synthetic precursors. isomerase.com This approach can also be used to introduce synthetic handles into the natural product. isomerase.com

Heterologous Expression: Introducing the biosynthetic genes into a more tractable host organism that is better suited for large-scale fermentation. mit.edu

In Silico Methods: Using computational tools to identify and characterize biosynthetic pathways from microbial genome sequences. isomerase.com

The current chemical synthesis methods for isonitriles often involve toxic and hazardous reagents, making them unsustainable for large-scale production. europa.eumdpi.comrsc.org Biocatalytic strategies based on engineered microbial systems offer a greener, safer, and more selective alternative for producing this compound and other isonitrile-containing molecules. europa.eu

Overcoming Medicinal Chemistry Challenges (e.g., Stability, Permeation)

While isonitrile-containing compounds like this compound show promise as therapeutic agents, they face several medicinal chemistry challenges that need to be addressed for successful drug development. These include ensuring adequate stability, permeability, and minimizing off-target effects.

Stability: The stability of the isocyanide group is a critical factor. While primary and secondary isocyanides can be prone to hydrolysis, secondary and tertiary isocyanides have been shown to exhibit greater metabolic stability. nih.govnih.gov The isocyanide is often attached to vinyl groups or secondary and tertiary carbons in natural products, which enhances their stability. nih.gov Research has shown that isocyanides are generally stable in a biologically relevant pH range of 4-9. nih.gov Furthermore, some synthetic aryl isonitriles have demonstrated good stability when incubated with human liver microsomes, with one compound showing a half-life of over 11 hours. nih.gov

Permeation: The ability of a drug to permeate biological membranes, such as the gastrointestinal tract for oral drugs, is crucial for its efficacy. Some early-generation isonitrile compounds have shown poor permeability. okstate.edu However, medicinal chemistry efforts are focused on improving this property. For example, the substitution of a benzene (B151609) ring with a pyridine (B92270) ring in one aryl isonitrile compound led to a significant improvement in its ability to permeate across Caco-2 cells, a model of the intestinal epithelium, without losing its antibacterial activity. nih.gov

Table 2: Physicochemical Profile Improvements of a Lead Aryl Isonitrile Compound

| Property | First-Generation Compound | Improved Compound (35) |

| In vitro MRSA activity | 2 – 64 μM nih.gov | 2 – 4 μM nih.gov |

| Permeability | Low okstate.edu | Significantly improved nih.gov |

| Metabolic Stability (t½) | Not reported | > 11 hours nih.gov |

Overcoming these challenges often involves a process of scaffold hopping and rational drug design, where the core structure of the molecule is modified to optimize its physicochemical properties while maintaining its biological activity. nih.gov The unique ability of the isocyanide group to act as a hydrogen bond acceptor without being activated for nucleophilic attack could also be leveraged in designing interactions with protein targets. acs.org

Computational and Cheminformatics Approaches in Isocyanide Research

Computational and cheminformatics tools are playing an increasingly vital role in accelerating the discovery and development of isocyanide-based compounds like this compound. nih.govnih.govresearchgate.net These approaches are used across the drug discovery pipeline, from identifying new targets to optimizing lead compounds. nih.govfrontiersin.org

Virtual Screening and Library Design: Cheminformatics methods are used to design and analyze large virtual libraries of isocyanide-containing molecules. nih.govresearchgate.net This allows researchers to explore vast regions of chemical space and prioritize compounds for synthesis and testing. nih.gov Techniques like quantitative structure-activity relationship (QSAR) modeling help to establish correlations between chemical structures and their biological activities. frontiersin.org

In Silico ADMET Prediction: A significant challenge in drug development is ensuring that a compound has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov Computational tools can predict these properties in silico, helping to identify and filter out compounds with undesirable characteristics early in the discovery process. nih.govresearchgate.net

Target Identification and Mechanism of Action Studies: Computational approaches, such as molecular docking and molecular dynamics simulations, can be used to predict how isocyanide compounds interact with their biological targets. frontiersin.orgresearchgate.netmdpi.com This can provide insights into the mechanism of action and guide the design of more potent and selective inhibitors. For example, docking studies have been used to identify putative targets for antibacterial and antifungal compounds. mdpi.com

The integration of these computational and cheminformatics approaches is essential for navigating the complexities of modern drug discovery and can significantly de-risk and accelerate the development of new therapeutics based on the this compound scaffold. nih.govnih.govrsc.org

Q & A

Q. What are the established synthetic routes for Isonitrin A, and how can their efficiency be optimized?

To evaluate synthetic routes, researchers should first compare yields, purity, and scalability across published protocols. Optimization involves systematic variation of reaction parameters (e.g., catalysts, solvents, temperatures) using design-of-experiment (DoE) frameworks. For reproducibility, document all modifications in line with academic reporting standards, including raw data and statistical analyses of yield improvements . Control experiments should isolate variables (e.g., catalyst loading vs. temperature) to identify rate-limiting steps.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. Purity assessment requires HPLC-UV/ELSD with orthogonal methods (e.g., capillary electrophoresis) to detect trace impurities. Validate chromatographic conditions using reference standards and report retention times, peak symmetry, and column specifications to enable cross-lab comparisons .

Q. What in vitro bioactivity assays are recommended for preliminary evaluation of this compound’s pharmacological potential?

Prioritize target-specific assays (e.g., enzyme inhibition kinetics, receptor-binding assays) using validated cell lines or purified proteins. Include positive controls (known inhibitors/agonists) and dose-response curves (IC₅₀/EC₅₀ calculations). For cytotoxicity screening, use MTT/XTT assays with multiple cell types to assess selectivity. Report raw data, normalization methods, and statistical significance thresholds to minimize false positives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Conduct a systematic review of experimental variables:

- Biological models : Compare cell line origins (e.g., primary vs. immortalized), passage numbers, and culture conditions.

- Compound handling : Verify solubility (DMSO vs. aqueous buffers), storage stability (e.g., light/temperature sensitivity), and batch-to-batch variability via LC-MS .

- Methodological rigor : Replicate conflicting studies under controlled conditions, using blinded analysis and orthogonal assays (e.g., SPR for binding affinity vs. functional assays). Publish negative results to clarify discrepancies .

Q. What computational modeling approaches are suitable for predicting this compound’s interaction with biological targets?

Molecular docking (AutoDock Vina, Schrödinger) paired with molecular dynamics (MD) simulations (AMBER, GROMACS) can predict binding modes and stability. Validate models with mutagenesis data or cryo-EM structures. For QSAR studies, curate datasets with diverse analogs to ensure model generalizability. Report force fields, simulation durations, and convergence criteria to enable reproducibility .

Q. What experimental strategies enable the identification of this compound’s metabolic pathways and degradation products?

- Metabolic profiling : Use hepatic microsomes or hepatocytes with LC-HRMS to detect phase I/II metabolites. Include isotopic labeling (e.g., ¹⁴C) for tracking.

- Forced degradation : Expose this compound to stress conditions (heat, light, pH extremes) and analyze degradation products via UPLC-QTOF. Compare fragmentation patterns with spectral libraries .

Q. How should researchers design dose-response studies to establish this compound’s therapeutic index accurately?

- In vivo studies : Use staggered dosing in animal models (e.g., OECD 423 guidelines) with pharmacokinetic monitoring (plasma/tissue concentrations via LC-MS/MS).

- In vitro safety margins : Calculate selectivity indices (IC₅₀ for target vs. cytotoxicity in healthy cells). Integrate Hill slopes and confidence intervals to assess response variability .

Q. Methodological Notes

- Data integrity : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, chromatograms, and simulation trajectories in public repositories .

- Ethical reporting : Disclose conflicts of interest and adhere to journal-specific guidelines for supplementary materials (e.g., Beilstein Journal’s requirements for experimental replication) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.